N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide

Catalog No.
S11730420
CAS No.
M.F
C14H11N5O2
M. Wt
281.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide

Product Name

N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide

IUPAC Name

N-(3-hydroxyphenyl)-3-(tetrazol-1-yl)benzamide

Molecular Formula

C14H11N5O2

Molecular Weight

281.27 g/mol

InChI

InChI=1S/C14H11N5O2/c20-13-6-2-4-11(8-13)16-14(21)10-3-1-5-12(7-10)19-9-15-17-18-19/h1-9,20H,(H,16,21)

InChI Key

XFEDYJKWCLHWQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NC3=CC(=CC=C3)O

N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide is a synthetic organic compound featuring a tetrazole ring and a hydroxyphenyl group. Its molecular formula is C14H12N4OC_{14}H_{12}N_{4}O with a molecular weight of approximately 240.27 g/mol. The compound is characterized by its unique structure, which includes both a benzamide moiety and a tetrazole group, contributing to its potential reactivity and biological activity. The presence of the hydroxy group enhances its solubility and may influence its interaction with biological targets.

Due to its functional groups:

  • Oxidation: The hydroxy group can be oxidized to form a carbonyl compound using oxidizing agents such as pyridinium chlorochromate.
  • Reduction: If there are nitro groups present, they can be reduced to amines using catalytic hydrogenation.
  • Substitution Reactions: The tetrazole nitrogen can engage in nucleophilic substitution reactions, allowing for the introduction of different functional groups under appropriate conditions.

These reactions allow for the modification of the compound, facilitating its use in various applications.

Research indicates that compounds containing tetrazole rings often exhibit significant biological activities, including:

  • Antimicrobial Properties: Some studies suggest that tetrazole derivatives can inhibit bacterial growth.
  • Anticancer Activity: Compounds similar to N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide have been investigated for their potential to induce apoptosis in cancer cells.
  • Enzyme Inhibition: The compound may interact with specific enzymes or receptors, potentially modulating their activity and offering therapeutic benefits.

The biological mechanisms of action are still under investigation and require further studies to elucidate their full therapeutic potential.

The synthesis of N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide typically involves several steps:

  • Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in acidic conditions, leading to the formation of the tetrazole structure.
  • Coupling Reaction: The resulting tetrazole derivative is coupled with a hydroxyphenyl derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial methods may optimize these routes to enhance yield and purity, employing techniques such as continuous flow reactors and advanced purification methods.

N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide has several applications across various fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting bacterial infections or cancer.
  • Material Science: The compound may be used as a building block for synthesizing more complex materials with specific properties.
  • Biochemical Research: It is utilized in studies investigating enzyme interactions and mechanisms of action.

Understanding the interactions of N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide with biological targets is critical for assessing its therapeutic potential. Studies often involve:

  • Binding Assays: Evaluating how well the compound binds to specific enzymes or receptors.
  • Functional Assays: Assessing the impact of the compound on enzyme activity or cellular processes.

These studies are essential for optimizing the compound's structure for enhanced efficacy and specificity.

Several compounds share structural features with N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(5-chloro-2-hydroxyphenyl)-4-(1H-tetrazol-1-yl)benzamideChlorinated hydroxy group, tetrazole ringEnhanced reactivity due to chlorine substitution
2-Hydroxy-N-(4-methylphenyl)-5-methylthiazole-4-carboxamideThiazole ring, hydroxy groupDifferent heterocyclic structure impacting biological activity
Benzamide derivatives containing fluorineFluorinated aromatic systemsFluorine's electronegativity influences chemical properties

The unique combination of a hydroxyphenyl group and a tetrazole ring distinguishes N-(3-hydroxyphenyl)-3-(1H-tetrazol-1-yl)benzamide from these similar compounds. This structural feature may impart distinct chemical reactivity and biological properties that are not present in other derivatives, making it a valuable candidate for further research and development.

XLogP3

1.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

281.09127461 g/mol

Monoisotopic Mass

281.09127461 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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